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Compound of Interest

Compound Name: Cyclic L27-11

Cat. No.: B15563561 Get Quote

This technical guide provides an in-depth overview of the core properties of Cyclic L27-11, a

promising cyclic antimicrobial peptide. The information is tailored for researchers, scientists,

and drug development professionals, with a focus on its mechanism of action, physicochemical

properties, and the experimental methodologies used for its characterization.

Core Properties and Mechanism of Action
Cyclic L27-11 is a synthetic, backbone-cyclic peptide that exhibits potent and specific

antimicrobial activity against Pseudomonas species, most notably Pseudomonas aeruginosa.

[1][2] Its primary mechanism of action involves the inhibition of lipopolysaccharide (LPS)

transport to the outer membrane of Gram-negative bacteria.[1][2] This is achieved by targeting

LptD, an essential protein in the LPS transport machinery.[2][3] By interfering with LptD

function, Cyclic L27-11 disrupts the integrity of the outer membrane, leading to bacterial cell

death.[1]

Structurally, Cyclic L27-11 is a 12-residue peptide linked to a DPro-LPro template, which

induces a stable β-hairpin conformation in solution. This three-dimensional structure is critical

for its biological activity.[2]

Quantitative Data
While specific quantitative data for Cyclic L27-11 is limited in publicly available literature, the

following tables summarize the key reported characteristics.
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Property Value/Description Reference

Molecular Formula C₉₄H₁₅₅N₂₉O₁₆⁺

Molecular Weight 2007.96 g/mol

Peptide Sequence

Cyclo(DPro-Pro-Thr-Trp-Leu-

Lys-Lys-Arg-Arg-Trp-Lys-Lys-

Ala-Lys)

Target Organism
Pseudomonas aeruginosa and

other Pseudomonas sp.
[1][2]

Cellular Target
Lipopolysaccharide transport

protein D (LptD)
[2][3]

Mechanism of Action

Inhibition of lipopolysaccharide

(LPS) transport to the outer

membrane.[1][2]

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC)

Against Pseudomonas aeruginosa

Binding Affinity (Kd)

For LptD

Pharmacokinetic Parameters

Half-life, Bioavailability, etc.

Experimental Protocols
The characterization of Cyclic L27-11 involved several key experimental techniques. Below

are detailed, representative methodologies for these experiments.

The antimicrobial activity of Cyclic L27-11 is typically determined by measuring its Minimum

Inhibitory Concentration (MIC) against target bacteria.
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Protocol:

Bacterial Culture Preparation: A fresh overnight culture of Pseudomonas aeruginosa is

diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density

(e.g., 5 x 10^5 CFU/mL).

Peptide Dilution Series: A serial dilution of Cyclic L27-11 is prepared in the broth medium in

a 96-well microtiter plate.

Inoculation: Each well containing the diluted peptide is inoculated with the standardized

bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility

control) are included.

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the peptide that

completely inhibits visible bacterial growth.

The three-dimensional structure of Cyclic L27-11 in solution is determined using NMR

spectroscopy.

Protocol:

Sample Preparation: A sample of Cyclic L27-11 is dissolved in a suitable solvent, typically a

mixture of H₂O/D₂O or a membrane-mimicking environment like detergent micelles (e.g.,

dodecylphosphocholine - DPC).

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are

performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear

Overhauser Effect Spectroscopy), to assign proton resonances and measure through-space

proton-proton distances.

Structural Calculation: The distance restraints obtained from the NOESY spectra, along with

dihedral angle restraints derived from coupling constants, are used as input for structure

calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.
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Structure Validation: The resulting structures are validated for their agreement with the

experimental data and for their stereochemical quality using programs like PROCHECK-

NMR.

MD simulations are employed to study the conformational dynamics of Cyclic L27-11 and its

interaction with its target, LptD.

Protocol:

System Setup: An initial atomic model of Cyclic L27-11 (obtained from NMR or homology

modeling) is placed in a simulation box. For interaction studies, the LptD protein, embedded

in a model bacterial membrane, is included. The box is then solvated with water molecules

and ions to mimic physiological conditions.

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe

the interatomic forces.

Energy Minimization: The energy of the system is minimized to remove any steric clashes or

unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated

under constant pressure and temperature (NPT ensemble) to allow the solvent and lipids to

relax around the peptide and protein.

Production Run: A long-timescale MD simulation is run to generate a trajectory of the atomic

motions.

Analysis: The trajectory is analyzed to investigate the stability of the peptide's structure, its

binding mode to the protein, and the key interactions that stabilize the complex.

Alanine scanning is used to identify the key amino acid residues in Cyclic L27-11 that are

critical for its antimicrobial activity.

Protocol:

Peptide Synthesis: A series of Cyclic L27-11 analogs are synthesized, where each non-

alanine residue is systematically replaced with an alanine.
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MIC Determination: The MIC of each alanine-substituted analog is determined against

Pseudomonas aeruginosa using the protocol described in section 3.1.

Data Analysis: The MIC values of the analogs are compared to that of the wild-type Cyclic
L27-11. A significant increase in the MIC for a particular analog indicates that the mutated

residue is important for the peptide's activity. For Cyclic L27-11, this technique highlighted

the crucial role of the tryptophan residues.

Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related

to Cyclic L27-11.
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Caption: Mechanism of action of Cyclic L27-11.
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Caption: Workflow for Alanine Scanning Mutagenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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